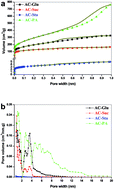Carbohydrate-based activated carbon with high surface acidity and basicity for nickel removal from synthetic wastewater
RSC Advances Pub Date: 2015-06-05 DOI: 10.1039/C5RA08987E
Abstract
The feasibility of preparing activated carbon (AC-CHs) from carbohydrates (glucose, sucrose and starch) with phosphoric acid activation was evaluated by comparing its physicochemical properties and Ni(II) adsorption performance with a reference activated carbon (AC-PA) derived from Phragmites australis. The textural and chemical properties of the prepared activated carbon were characterized by N2 adsorption/desorption isotherms, SEM, Boehm's titration and XPS. Although AC-CHs had much lower surface area (less than 700 m2 g−1) than AC-PA (1057 m2 g−1), they exhibited 45–70% larger Ni(II) adsorption capacity which could be mainly attributed to their 50–75% higher contents of total acidic and basic groups. The comparison of XPS analyses for starch-based activated carbon before and after Ni(II) adsorption indicated that Ni(II) cation combined with the oxygen-containing groups and basic groups (delocalized π-electrons) through the mechanisms of proton exchange, electrostatic attraction, and surface complexation. Kinetic results suggested that chemical reaction was the main rate-controlling step, and a very quick Ni(II) adsorption performance of AC-CHs was presented with ∼95% of maximum adsorption within 30 min. Both adsorption capacity and rate of the activated carbon depended on the surface chemistry as revealed by batch adsorption experiments and XPS analyses. This study demonstrated that AC-CHs could be promising materials for Ni(II) pollution minimization.

Recommended Literature
- [1] A coaxial yarn electrode based on hierarchical MoS2 nanosheets/carbon fiber tows for flexible solid-state supercapacitors†
- [2] 4-Alkenyl-5H-1,2,3-oxathiazole 2,2-dioxides in catalytic and enantioselective [4 + 2] cycloaddition through iminium activation. Straightforward access to the trans-decaline framework and to densely functionalized cyclohexanes†
- [3] A (4,2)-connected niobium phosphate Na13Nb3P6O28F2 with a unique 6.12-net layer: Synthesis, structure and ion exchange properties†
- [4] 3D printed O2 indicators†
- [5] 3D printed tactile pattern formation on paper with thermal reflow method
- [6] 3D printing of photopolymers
- [7] 3D printing of magnetic parts by laser powder bed fusion of iron oxide nanoparticle functionalized polyamide powders
- [8] 4,6-Di-O-pentyl-3-O-trifluoroacetyl/propionyl cyclofructan stationary phases for gas chromatographic enantiomeric separations
- [9] A 16.4% efficiency organic photovoltaic cell enabled using two donor polymers with their side-chains oriented differently by a ternary strategy†
- [10] A bioinspired switchable selective infrared solar absorber by tunable optical coupling










